molecular formula C16H20N2O4S B7795489 N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide

N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide

Cat. No.: B7795489
M. Wt: 336.4 g/mol
InChI Key: SEPTXKKRBISUGJ-UHFFFAOYSA-N
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Description

N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide typically involves the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with the appropriate sulfonohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

Major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted sulfonohydrazides .

Scientific Research Applications

N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby affecting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide is unique due to its specific chemical structure, which imparts stability and reactivity under certain conditions. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .

Properties

IUPAC Name

N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-methylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-4-6-12(7-5-11)23(21,22)18-17-10-13-14(19)8-16(2,3)9-15(13)20/h4-7,10,17-18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPTXKKRBISUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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